1-(2-Ethylphenyl)prop-2-enylamine
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Overview
Description
1-(2-Ethylphenyl)prop-2-enylamine is an organic compound with the molecular formula C11H15N. It is a derivative of phenylpropylamine, characterized by the presence of an ethyl group at the ortho position of the phenyl ring and an allylamine group attached to the propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)prop-2-enylamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with nitromethane to form 2-ethyl-β-nitrostyrene, followed by reduction with hydrogen in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)prop-2-enylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-(2-Methylphenyl)prop-2-enylamine
- 1-(2-Isopropylphenyl)prop-2-enylamine
- 1-(2-Propylphenyl)prop-2-enylamine
Comparison: 1-(2-Ethylphenyl)prop-2-enylamine is unique due to the presence of the ethyl group at the ortho position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(2-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h4-8,11H,2-3,12H2,1H3 |
InChI Key |
CVEWPHIEQNOGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C=C)N |
Origin of Product |
United States |
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